

Isomers of tridecane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methyldodecane	
Cat. No.:	B072444	Get Quote

An In-depth Technical Guide to the Isomers of Tridecane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecane is an alkane hydrocarbon with the chemical formula C₁₃H₂₈. As a saturated hydrocarbon, it consists entirely of carbon and hydrogen atoms connected by single bonds. The formula C₁₃H₂₈ represents a vast number of structural arrangements, resulting in 802 constitutional isomers.[1][2] The term "tridecane" can refer to any of these isomers or a mixture thereof, but in IUPAC nomenclature, it specifically denotes the straight-chain isomer, normal tridecane (n-tridecane).[1]

All isomers of tridecane are generally colorless, combustible liquids with low chemical reactivity, a characteristic feature of alkanes.[3][4] They are nonpolar molecules, making them practically insoluble in water but miscible with many organic solvents.[5] While n-tridecane and its isomeric mixtures are components of fuels and solvents, their primary relevance in research and pharmaceutical development is often as reference compounds, standards in analytical chemistry, or as components in formulation studies.[3][4] Notably, tridecane also appears in nature as a component of essential oils in some plants and as a defensive chemical or pheromone in certain insects.[4][5]

This guide provides a detailed overview of the physicochemical properties of tridecane isomers, outlines the definitive experimental protocols for their analysis, and presents a logical workflow for their identification.

Physicochemical Properties of Tridecane Isomers

Quantitative experimental data for all 802 isomers of tridecane is not comprehensively compiled in publicly accessible literature. However, the properties of the linear isomer, n-tridecane, are well-documented. The properties of the branched isomers can be understood through established principles of chemical structure and intermolecular forces.

Properties of n-Tridecane

The straight-chain isomer serves as the baseline for comparing the properties of its branched counterparts.

Property	Value
Molecular Formula	C13H28
Molar Mass	184.37 g⋅mol ⁻¹
Appearance	Colorless liquid
Boiling Point	232 to 236 °C (505 to 509 K)
Melting Point	-6 to -4 °C (267 to 269 K)
Density	0.756 g⋅mL ⁻¹ (at 25 °C)
Refractive Index (n_D)	1.425 (at 20 °C)
Flash Point	94 °C (201 °F; 367 K)
Water Solubility	Practically insoluble (~0.0047 mg/L)
Chemical Stability	Stable; combustible; incompatible with strong oxidizing agents.[3]

(Data sourced from PubChem, NIST, and Wikipedia).[4][5][6]

Effect of Branching on Physical Properties

The introduction of branching along the carbon chain significantly alters the physical properties of the isomers. These changes are primarily driven by variations in the strength of intermolecular van der Waals forces.[7][8]

Property	Trend with Increased Branching	Rationale
Boiling Point	Decreases	Increased branching makes the molecule more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces between molecules. Less energy is therefore required to overcome these forces and enter the gas phase.[1][7]
Melting Point	Increases (Generally, for highly symmetric isomers)	The effect on melting point is more complex and is highly dependent on how well the molecules can pack into a crystal lattice. Highly branched, symmetric isomers (e.g., those with quaternary carbons) can pack more efficiently and tightly than the flexible linear chain, leading to stronger lattice forces and a higher melting point.[9]
Density	Decreases	The more compact, spherical shape of branched isomers generally leads to less efficient packing in the liquid state compared to the linear isomer, resulting in a lower density.

Experimental Protocols for Isomer Analysis

The definitive technique for the separation, identification, and quantification of tridecane isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The similarity in the properties of the isomers makes high-resolution capillary GC a necessity.[10]

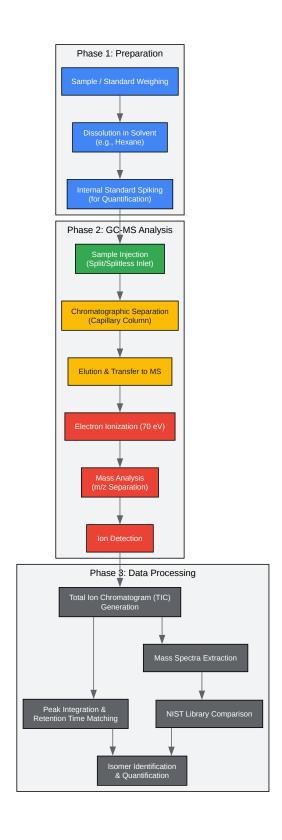
Objective

To separate and identify individual tridecane isomers within a complex mixture based on their chromatographic retention times and mass spectral fragmentation patterns.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- 1. Sample Preparation:
- Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of an n-tridecane standard in a high-purity volatile solvent such as hexane or heptane. Create serial dilutions to generate working standards for calibration (e.g., 1-100 μg/mL).[11]
- Sample Preparation: Dissolve the unknown sample containing tridecane isomers in the same solvent to an appropriate concentration. If quantification is required, an internal standard (e.g., a deuterated alkane) should be added to both the standards and the unknown samples at a fixed concentration.[11]
- Solvent Blank: Prepare a vial containing only the solvent to run as a blank, ensuring no contamination from the system or solvent.[11]
- 2. Instrument Setup and Parameters:
- Gas Chromatograph (GC):
 - Injector: Use a split/splitless inlet operating in split mode to avoid column overloading.
 - Injector Temperature: 280-300 °C to ensure rapid vaporization of the analytes.[12]
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[12]
 - Column: A high-resolution capillary column is critical. A long (e.g., 30-60 m) column with a non-polar stationary phase is ideal for separating hydrocarbons by boiling point.

- Recommended Column: Agilent DB-5ms (5% Phenyl Polydimethylsiloxane), 60 m
 length x 0.25 mm I.D. x 1 μm film thickness.[12]
- Oven Temperature Program: A programmed temperature ramp is essential for resolving isomers with close boiling points.
 - Initial Temperature: 50 °C, hold for 1 minute.
 - Ramp 1: Increase to 120 °C at 10 °C/min.
 - Ramp 2: Increase to 310 °C at 5 °C/min.
 - Final Hold: Hold at 310 °C for an extended period (e.g., 40 minutes) to ensure all high-boiling isomers elute.[12]
- Mass Spectrometer (MS):
 - Interface: The GC-MS transfer line temperature should be maintained at 280-300 °C to prevent analyte condensation.[11]
 - Ion Source:
 - Ionization Mode: Electron Ionization (EI) at the standard 70 eV.[11] This provides reproducible fragmentation patterns for library matching.
 - Source Temperature: 230 °C.[11]
 - Mass Analyzer: A quadrupole or ion trap analyzer is common. Scan a mass range of approximately m/z 40-250.
 - Detector: An electron multiplier detector.
- 3. Data Acquisition and Analysis:
- Sequence: Begin the analysis by injecting the solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.
- Identification:



- Retention Time: The elution order on a non-polar column will generally follow the boiling points of the isomers (i.e., more branched isomers elute earlier). Compare the retention times of peaks in the unknown sample to those of authenticated standards.
- Mass Spectrum: The mass spectra of alkane isomers are often very similar, characterized by fragment ions at m/z 43, 57, 71, and 85, which correspond to the loss of alkyl groups.
 [13] While the molecular ion (M+· at m/z 184) may be weak or absent, the fragmentation pattern can be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[13]
- Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. The concentration of an isomer in the unknown sample can be calculated from its peak area using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed.

Click to download full resolution via product page

Caption: Workflow for the GC-MS analysis of tridecane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tutorchase.com [tutorchase.com]
- 2. Tridecane [webbook.nist.gov]
- 3. n-Tridecane CAS#: 629-50-5 [m.chemicalbook.com]
- 4. Tridecane Wikipedia [en.wikipedia.org]
- 5. Tridecane | C13H28 | CID 12388 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tridecane [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. vurup.sk [vurup.sk]
- 11. benchchem.com [benchchem.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. AMT Mapping and quantifying isomer sets of hydrocarbons (âদের मार्ग के कि मार्ग के
- To cite this document: BenchChem. [Isomers of tridecane and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072444#isomers-of-tridecane-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com